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Abstract

CHS-828, identified as N-(6-chlorophenoxyhexyl)-N'-cyano-N"-4-pyridylguanidine, is a novel,
orally active pyridyl cyanoguanidine with demonstrated potent antitumor activity.[1][2] This
document provides a comprehensive technical overview of CHS-828, detailing its mechanism
of action, summarizing its in vitro and in vivo efficacy, and outlining key experimental protocols.
The primary mechanism of CHS-828 involves the competitive inhibition of nicotinamide
phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway, leading
to cellular NAD+ depletion and subsequent cytotoxicity in malignant cells.[3][4] This agent has
shown a broad spectrum of activity against various human cancer cell lines, including those
resistant to conventional chemotherapeutic agents, and has undergone Phase I clinical trials.

[1](5](6]

Mechanism of Action

CHS-828 exerts its cytotoxic effects by targeting cellular NAD+ metabolism.[3] Malignant cells
have a high demand for NAD+ for energy production and DNA repair processes.[3] CHS-828
competitively inhibits nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting
enzyme in the salvage pathway that synthesizes NAD+ from nicotinamide.[3][4] This inhibition
leads to a depletion of cellular NAD+ levels, which in turn disrupts critical cellular functions and
induces cell death.[3] Studies have shown that the cytotoxic effects of CHS-828 can be
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rescued by the addition of nicotinamide, further confirming its mechanism of action.[3] The
agent has an IC50 of less than 25 nM for NAMPT.[4]
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Caption: Mechanism of action of CHS-828.

In Vitro Antitumor Activity

CHS-828 has demonstrated potent cytotoxic effects across a wide range of human cancer cell
lines. Its activity is notable in breast, lung, and myeloma cell lines.[1][2][5] Importantly, the
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cytotoxic profile of CHS-828 shows a low correlation with that of known anticancer agents, and

it is not affected by known multidrug resistance mechanisms.[1][2]

Table 1: In Vitro Cytotoxicity of CHS-828 in Human

Cancer Cell Lines

Cell Line Cancer Type IC50 (pM) Assay Reference
Fluorometric
Panel of 10 ) )
Multiple Microculture
Human Myeloma 0.01-0.3 o [5]
] Myeloma Cytotoxicity
Cell Lines
Assay (FMCA)
Not specified, but
MCF-7 Breast Cancer potent cytotoxic Not specified [1][2]
effects observed
Not specified, but
Small Cell Lung ) »
NYH potent cytotoxic Not specified [1][2]

Cancer

effects observed

In Vivo Antitumor Activity

Oral administration of CHS-828 has shown significant antitumor activity in various animal

models, including nude mice with human tumor xenografts and rats with transplanted rodent

tumors.[1][2]

Table 2: In Vivo Efficacy of CHS-828 in Animal Models
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. Dosing
Tumor Model Animal Model Outcome Reference
Schedule
MCF-7 Human o
) 20-50 mg/kg/day Inhibition of
Breast Cancer Nude Mice [11[2]
p.o. tumor growth
Xenograft
Significant
MCF-7 Human antitumor effect,
) 250 mg/kg )
Breast Cancer Nude Mice regression of [1]
weekly )
Xenograft established
tumors
NYH Human
Small Cell Lung ) 20-50 mg/kg/day  Regression of
Nude Mice [1][2]
Cancer p.o. tumors
Xenograft
82% reduction in
SH-SY5Y
) tumor growth;
Human ) Daily oral
Nude Mice complete [7]
Neuroblastoma treatment o
regression in
Xenograft .
44% of animals
Human Ovarian 37% mean
Immunocompete N o
Cancer and CLL Not specified reduction in cell [8]
_ _ nt Rats )
in Hollow Fibres density
Human
Neuroendocrine
Tumor ) Peroral Marked
Nude Mice o ] ] o [9]
Xenografts administration antitumor activity
(GOT1, BON,
GOT2)

Clinical Trials and Pharmacokinetics

CHS-828 has been evaluated in Phase | clinical trials in patients with advanced solid tumors.[6]
[10]
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Table 3: Summary of Phase | Clinical Trial Data for CHS-

Parameter Value Reference
_ _ 20-80 mg once weekly for 3
Dosing Regimen ) [6]
weeks in 4-week cycles (oral)
20 mg once daily for 5 days in
Recommended Phase Il Dose [10]
28-day cycles
Time to Maximum Plasma
) 2.2 +1.3 hours [10]
Concentration (Tmax)
Half-life (t1/2) 2.1 +0.52 hours [10]
Thrombocytopenia,
Dose-Limiting Toxicities thrombosis, esophagitis, [10]
diarrhea, constipation
Nausea, vomiting, diarrhea,
Common Adverse Events fatigue, localized genital [10]
mucositis
No objective tumor responses
Objective Tumor Responses observed; 7 patients showed [10]

stable disease

Experimental Protocols

Detailed methodologies for the key assays used to evaluate CHS-828 are provided below.

Fluorometric Microculture Cytotoxicity Assay (FMCA)

This non-clonogenic assay is used to determine the cytotoxic effects of CHS-828 on various

cell lines.[5]
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Start: Prepare Cell Suspension

Plate cells in 96-well plates

Y

Add CHS-828 at various concentrations

Y

Incubate for 72 hours

Y
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Y
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Caption: Workflow for the FMCA.
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Protocol:

e Cell Seeding: Tumor cells are seeded into 96-well microtiter plates.

e Drug Exposure: CHS-828 is added at a range of concentrations.
 Incubation: Plates are incubated for 72 hours to allow for drug action.[1]

e Washing: The drug-containing medium is removed, and the cells are washed.

» Staining: Fluorescein diacetate (FDA) is added to the wells. FDA is a non-fluorescent
molecule that is hydrolyzed by esterases in viable cells to produce fluorescein, which is
fluorescent.

e Fluorescence Measurement: The fluorescence of each well is measured using a fluorometer,
which is proportional to the number of viable cells.

o Data Analysis: The IC50 value, the concentration of the drug that inhibits cell survival by
50%, is calculated.

MTT Assay

The MTT assay is another colorimetric assay for assessing cell metabolic activity as an
indicator of cell viability.

Protocol:

o Cell Seeding: Cells (e.g., MCF-7 or NYH) are seeded in tissue culture vessels at a
concentration of 2.5 x 1073 cells/ml and incubated for 2 hours.[1]

e Drug Exposure: The cells are then exposed to CHS-828 for 96 hours (MCF-7) or 120 hours
(NYH).[1]

e MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to
the wells at a concentration of 5 mg/ml, and the cells are incubated for 4 hours.[1]
Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding
purple formazan crystals.
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» Solubilization: 5% SDS is added to the cultures overnight to solubilize the formazan product.

[1]

e Absorbance Measurement: The absorbance of the solubilized formazan is determined using
an ELISA reader. The absorbance is directly proportional to the number of viable cells.

Logical Relationships and Key Findings

The research on CHS-828 has established several key relationships between its chemical
nature, mechanism, and antitumor effects.
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Caption: Logical flow from chemical structure to clinical evaluation.
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Conclusion

CHS-828 is a promising antitumor agent with a novel mechanism of action centered on the
inhibition of NAD+ synthesis. Its potent in vitro and in vivo activity against a range of cancers,
including those with resistance to standard therapies, underscores its therapeutic potential.
While Phase I clinical trials did not show objective tumor responses, the agent was generally
well-tolerated, and stable disease was observed in some patients.[10] Further investigation,
potentially in combination with other therapies, may be warranted to fully elucidate the clinical
utility of this class of compounds. The prodrug GMX1777 (formerly EB1627) has been
developed for intravenous administration, representing a next step in the clinical development
of this therapeutic strategy.[11][12]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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